Cas no 938001-17-3 (2-(4-Chlorobenzyl)-4-methyl-1,3-thiazole-5-carboxylic Acid)

2-(4-Chlorobenzyl)-4-methyl-1,3-thiazole-5-carboxylic Acid 化学的及び物理的性質
名前と識別子
-
- 2-(4-chlorobenzyl)-4-methylthiazole-5-carboxylic acid
- 2-(4-Chlorobenzyl)-4-methyl-1,3-thiazole-5-carboxylic acid
- Z384974794
- STK350923
- DTXSID201180843
- NMB00117
- CS-0264451
- BBL040737
- DC-0718
- 2-[(4-chlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid
- 938001-17-3
- DA-28233
- SCHEMBL4285011
- AKOS005072290
- EN300-92815
- 2-(4-Chlorobenzyl)-4-methylthiazole-5-carboxylicacid
- MFCD08558314
- 2-[(4-Chlorophenyl)methyl]-4-methyl-5-thiazolecarboxylic acid
- 2-(4-Chlorobenzyl)-4-methyl-1,3-thiazole-5-carboxylic Acid
-
- MDL: MFCD08558314
- インチ: InChI=1S/C12H10ClNO2S/c1-7-11(12(15)16)17-10(14-7)6-8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,15,16)
- InChIKey: WCRPOVQKXFFTAG-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C(=O)O)SC(=N1)CC2=CC=C(C=C2)Cl
計算された属性
- せいみつぶんしりょう: 267.0120774Da
- どういたいしつりょう: 267.0120774Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 282
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.4Ų
- 疎水性パラメータ計算基準値(XlogP): 3.8
じっけんとくせい
- 密度みつど: 1.4±0.1 g/cm3
- ふってん: 455.4±40.0 °C at 760 mmHg
- フラッシュポイント: 229.2±27.3 °C
- じょうきあつ: 0.0±1.2 mmHg at 25°C
2-(4-Chlorobenzyl)-4-methyl-1,3-thiazole-5-carboxylic Acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(4-Chlorobenzyl)-4-methyl-1,3-thiazole-5-carboxylic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | DC-0718-10G |
2-(4-chlorobenzyl)-4-methyl-1,3-thiazole -5-carboxylic acid |
938001-17-3 | >95% | 10g |
£941.00 | 2025-02-09 | |
Key Organics Ltd | DC-0718-100G |
2-(4-chlorobenzyl)-4-methyl-1,3-thiazole -5-carboxylic acid |
938001-17-3 | >95% | 100g |
£6930.00 | 2025-02-09 | |
Key Organics Ltd | DC-0718-0.5G |
2-(4-chlorobenzyl)-4-methyl-1,3-thiazole -5-carboxylic acid |
938001-17-3 | >95% | 0.5g |
£105.00 | 2025-02-09 | |
Enamine | EN300-92815-0.5g |
2-[(4-chlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
938001-17-3 | 95.0% | 0.5g |
$213.0 | 2025-02-19 | |
abcr | AB269483-5 g |
2-(4-Chlorobenzyl)-4-methyl-1,3-thiazole-5-carboxylic acid, 95%; . |
938001-17-3 | 95% | 5 g |
€859.90 | 2023-07-20 | |
Enamine | EN300-92815-0.25g |
2-[(4-chlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
938001-17-3 | 95.0% | 0.25g |
$135.0 | 2025-02-19 | |
Enamine | EN300-92815-1.0g |
2-[(4-chlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
938001-17-3 | 95.0% | 1.0g |
$273.0 | 2025-02-19 | |
Chemenu | CM309784-1g |
2-(4-Chlorobenzyl)-4-methylthiazole-5-carboxylic acid |
938001-17-3 | 95% | 1g |
$239 | 2024-07-19 | |
Chemenu | CM309784-5g |
2-(4-Chlorobenzyl)-4-methylthiazole-5-carboxylic acid |
938001-17-3 | 95% | 5g |
$644 | 2024-07-19 | |
Key Organics Ltd | DC-0718-50G |
2-(4-chlorobenzyl)-4-methyl-1,3-thiazole -5-carboxylic acid |
938001-17-3 | >95% | 50g |
£3713.00 | 2025-02-09 |
2-(4-Chlorobenzyl)-4-methyl-1,3-thiazole-5-carboxylic Acid 関連文献
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Xin Wang,Peng Li,Zhijun Li,Wenxing Chen,Huang Zhou,Yafei Zhao,Xiaoqian Wang,Lirong Zheng,Juncai Dong,Yue Lin,Xusheng Zheng,Wensheng Yan,Jian Yang,Zhengkun Yang,Yunteng Qu,Tongwei Yuan,Yuen Wu,Yadong Li Chem. Commun., 2019,55, 6563-6566
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2-(4-Chlorobenzyl)-4-methyl-1,3-thiazole-5-carboxylic Acidに関する追加情報
Comprehensive Overview of 2-(4-Chlorobenzyl)-4-methyl-1,3-thiazole-5-carboxylic Acid (CAS No. 938001-17-3)
2-(4-Chlorobenzyl)-4-methyl-1,3-thiazole-5-carboxylic Acid is a specialized organic compound with significant applications in pharmaceutical and agrochemical research. Its CAS number 938001-17-3 serves as a unique identifier, ensuring precise recognition in scientific databases. The compound features a thiazole ring, a chlorobenzyl group, and a carboxylic acid moiety, making it a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly in targeting enzymes and receptors involved in inflammation and metabolic disorders.
In recent years, the demand for thiazole derivatives like 2-(4-Chlorobenzyl)-4-methyl-1,3-thiazole-5-carboxylic Acid has surged due to their role in developing novel therapeutics. A trending topic in 2024 is the compound’s potential application in precision medicine, where its structural properties could enable tailored treatments for genetic conditions. Additionally, its agrochemical relevance aligns with global discussions on sustainable farming, as it may contribute to next-generation crop protection agents with reduced environmental impact.
The synthesis of CAS 938001-17-3 involves multi-step organic reactions, often starting from 4-chlorobenzyl chloride and methyl thiazole precursors. Advanced techniques like HPLC purification and NMR characterization ensure high purity, a critical factor for laboratory and industrial use. FAQs in scientific forums often inquire about its solubility (notably in DMSO and ethanol) and storage conditions (recommended at -20°C under inert gas), reflecting user concerns about stability and handling.
From an SEO perspective, common search queries include "2-(4-Chlorobenzyl)-4-methyl-1,3-thiazole-5-carboxylic Acid supplier" and "CAS 938001-17-3 synthesis protocol," highlighting commercial and methodological interests. The compound’s mechanism of action in biological systems remains a hot research area, with studies suggesting interactions with kinase pathways—a focus of cancer and diabetes research. This aligns with the broader scientific community’s emphasis on targeted therapy development.
In conclusion, 2-(4-Chlorobenzyl)-4-methyl-1,3-thiazole-5-carboxylic Acid exemplifies the intersection of chemistry and life sciences. Its structural adaptability and bioactive potential make it a valuable asset for innovators addressing contemporary challenges in health and agriculture. As research progresses, this compound may unlock further breakthroughs in small-molecule drug design and green chemistry initiatives.
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